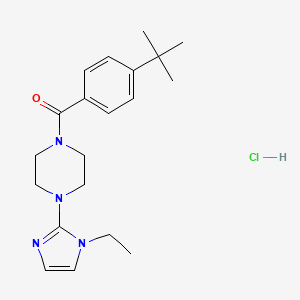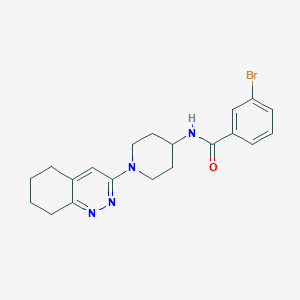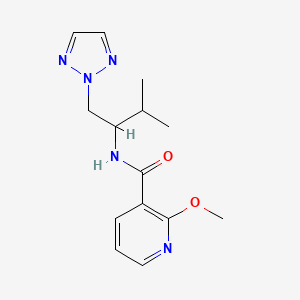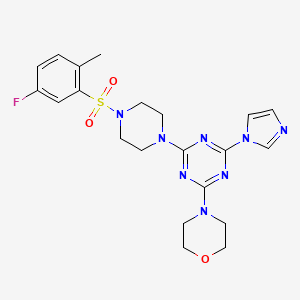![molecular formula C15H24N4O3 B2437651 3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide CAS No. 2380094-91-5](/img/structure/B2437651.png)
3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide, also known as MMCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMCP belongs to the class of pyrazole-based compounds and has been studied for its effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to modulate the expression of genes involved in immune response and cell proliferation. This compound may also interact with cell membrane receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on different biological systems. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation by suppressing the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the severity of inflammatory diseases and protect against cardiovascular damage. This compound has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide in lab experiments is its specificity for certain biological targets, which can help to elucidate the underlying mechanisms of disease. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. This compound may also have applications in the field of nanotechnology, where it can be used as a building block for the synthesis of novel materials. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various biological systems. Its synthesis method has been optimized and characterized by various analytical techniques. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as neuroprotective effects and cardiovascular benefits. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide involves several steps, including the reaction of 4-chloropyrazole-3-carboxylic acid with 1-morpholin-4-ylcyclobutanamine to form the intermediate product. This intermediate product is then reacted with methylamine and methoxyacetyl chloride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and the compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its effects on the central nervous system, cardiovascular system, and immune system. In addition, this compound has been investigated for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-18-10-12(14(17-18)21-2)13(20)16-11-15(4-3-5-15)19-6-8-22-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXJGCJAIUQBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)


![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)

![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

